

Application Notes and Protocols for the Quantification of 4-(Propionylamino)benzoic Acid

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Compound of Interest

Compound Name: 4-(Propionylamino)benzoic acid

Cat. No.: B099383

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This document provides detailed application notes and protocols for the quantitative analysis of **4-(Propionylamino)benzoic acid** in various matrices. The methodologies described are based on established analytical techniques for structurally similar compounds, providing a strong basis for method development and validation.

Introduction

4-(Propionylamino)benzoic acid is a chemical compound of interest in pharmaceutical and chemical research. Accurate and precise quantification is crucial for pharmacokinetic studies, quality control, and various research applications. This document outlines protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of **4-(Propionylamino)benzoic acid** in samples with relatively simple matrices.

Experimental Protocol

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
 - Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water. The exact ratio should be optimized for best peak shape and retention time, starting with a 70:30 (v/v) ratio of aqueous to organic phase.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Detection Wavelength: Determined by UV scan of a standard solution, expected to be around 230 nm.[\[1\]](#)[\[2\]](#)
 - Injection Volume: 10 µL.
- Standard Preparation:
 - Prepare a stock solution of **4-(Propionylamino)benzoic acid** (1 mg/mL) in a suitable solvent like methanol or acetonitrile.
 - Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.5 µg/mL to 50 µg/mL.
- Sample Preparation (General):
 - Solid Samples: Dissolve a known weight of the sample in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
 - Liquid Samples: Dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter.

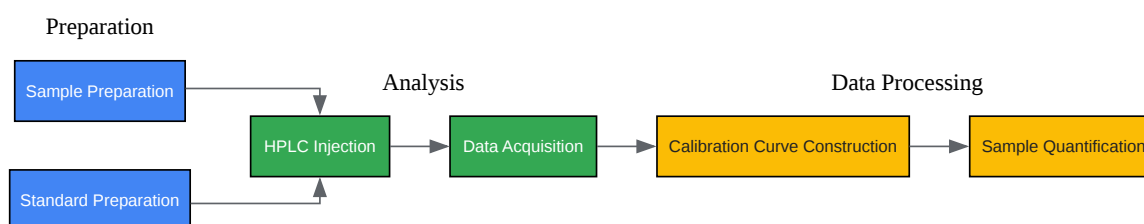
- Analysis:
 - Inject the prepared standards and samples into the HPLC system.
 - Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
 - Determine the concentration of **4-(Propionylamino)benzoic acid** in the samples from the calibration curve.

Data Presentation

Table 1: HPLC Method Validation Parameters (Hypothetical Data)

Parameter	Result
Linearity (R^2)	> 0.999
Range	0.5 - 50 µg/mL
Limit of Detection (LOD)	~0.1 µg/mL
Limit of Quantification (LOQ)	~0.5 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Workflow Diagram



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Caption: General workflow for HPLC analysis of **4-(Propionylamino)benzoic acid**.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for quantifying low levels of **4-(Propionylamino)benzoic acid** in complex matrices such as plasma or tissue extracts. The following protocol is adapted from a validated method for the structurally similar 4-acetamidobenzoic acid.^{[3][4]}

Experimental Protocol

- Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
 - Column: A suitable C18 or similar reverse-phase column.
 - Mobile Phase:
 - A: 0.1% Formic acid in water
 - B: Acetonitrile
 - Gradient Elution: A gradient program should be developed to ensure optimal separation. A starting point could be a linear gradient from 5% to 95% B over several minutes.
 - Flow Rate: 0.3 - 0.5 mL/min.
 - Column Temperature: 40°C.
 - Injection Volume: 5 µL.
- Mass Spectrometry Conditions:

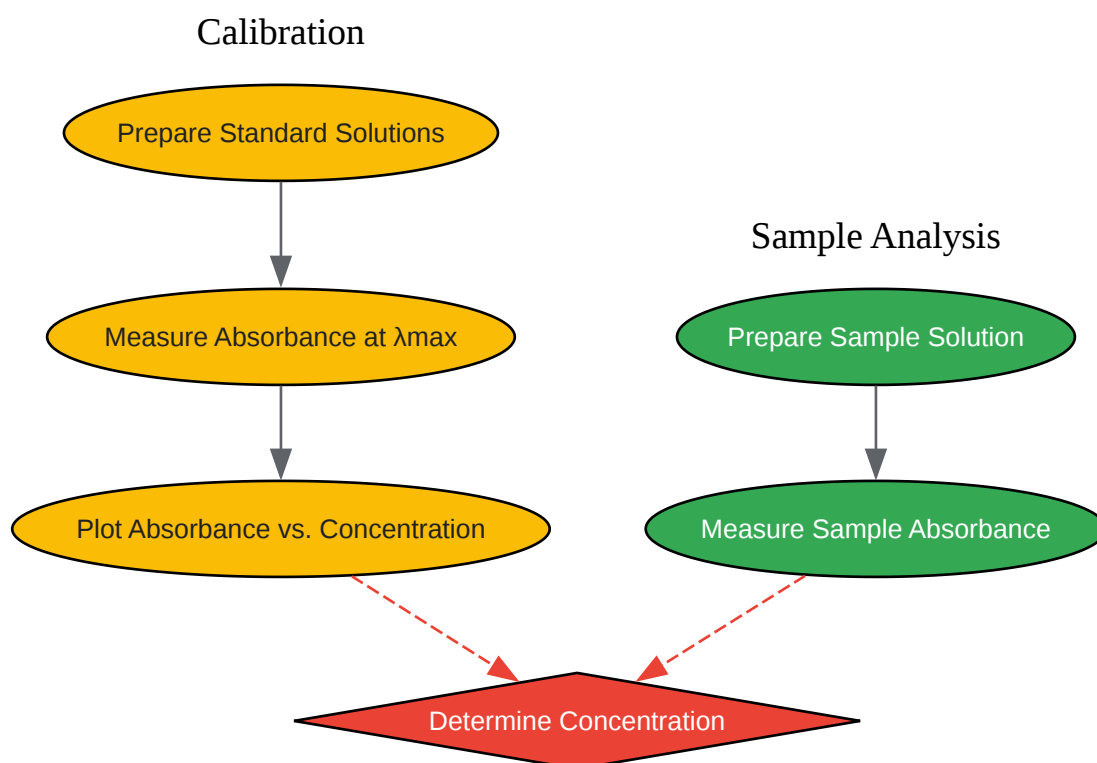
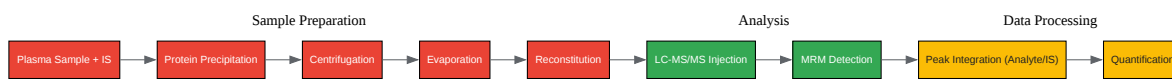
- Ionization Mode: Electrospray Ionization (ESI), likely in positive or negative mode depending on the analyte's properties. For similar benzoic acid derivatives, negative ion mode has been used.^[5]
- Multiple Reaction Monitoring (MRM): The precursor ion (Q1) and product ion (Q3) transitions must be determined by infusing a standard solution of **4-(Propionylamino)benzoic acid**.
- Internal Standard (IS): A stable isotope-labeled version of the analyte is highly recommended for the most accurate quantification.
- Standard and Sample Preparation (for Plasma):
 - Protein Precipitation: To a 100 µL plasma sample, add 300 µL of acetonitrile containing the internal standard.
 - Vortex for 1 minute.
 - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in 100 µL of the initial mobile phase.
- Analysis:
 - Inject the prepared standards and samples.
 - Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Data Presentation

Table 2: LC-MS/MS Method Validation Parameters (Adapted from a similar compound^{[3][4]})

Parameter	Expected Result
Linearity (R^2)	≥ 0.99
Range	10 - 10,000 ng/mL
Limit of Quantification (LOQ)	10 ng/mL
Precision (%CV)	2.11% to 13.81%
Accuracy (% Bias)	89% to 98.57%
Selectivity	No interference at the retention time of the analyte

Workflow Diagram



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